molecular formula C10H16O2 B14262280 6-Pentylideneoxan-2-one CAS No. 163843-08-1

6-Pentylideneoxan-2-one

Katalognummer: B14262280
CAS-Nummer: 163843-08-1
Molekulargewicht: 168.23 g/mol
InChI-Schlüssel: GRLBVEQTONZPAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Pentylideneoxan-2-one is a δ-lactone compound with the molecular formula C10H16O2. It is characterized by a six-membered ring structure with a pentylidene substituent at the sixth position. This compound is known for its distinctive aroma and is often found in various natural sources, including certain fungi and plants .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Pentylideneoxan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-pentylhexanoic acid with an acid catalyst to induce lactonization, forming the desired δ-lactone structure .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a batch reactor, followed by purification steps such as distillation or crystallization .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Pentylideneoxan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

6-Pentylideneoxan-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Pentylideneoxan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Pentylideneoxan-2-one is unique due to its specific substituent pattern and the resulting chemical and biological properties. Its distinctive aroma and potential biological activities set it apart from other similar compounds, making it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

163843-08-1

Molekularformel

C10H16O2

Molekulargewicht

168.23 g/mol

IUPAC-Name

6-pentylideneoxan-2-one

InChI

InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h6H,2-5,7-8H2,1H3

InChI-Schlüssel

GRLBVEQTONZPAM-UHFFFAOYSA-N

Kanonische SMILES

CCCCC=C1CCCC(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.